

### Chemical structure of BMY-25368 hydrochloride

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Compound of Interest

Compound Name: BMY-25368 hydrochloride

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An In-Depth Technical Guide to BMY-25368 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

BMY-25368 hydrochloride is a potent and long-acting competitive antagonist of the histamine H2 receptor.[1][2][3] As a member of the anti-ulcer agent class of compounds, it has demonstrated significant efficacy in the inhibition of gastric acid secretion.[1][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological properties, and experimental protocols related to BMY-25368 hydrochloride, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

#### **Chemical Structure and Physicochemical Properties**

**BMY-25368 hydrochloride** is chemically identified as 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride.[1] The compound is achiral and possesses the key structural features necessary for its potent histamine H2 receptor antagonism.



Property	Value	Reference
IUPAC Name	3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino] cyclobut-3-ene-1,2- dione;hydrochloride	[1]
Synonyms	SKF 94482 hydrochloride	[1]
Molecular Formula	C19H26CIN3O3	[1][2]
Molecular Weight	379.88 g/mol	[1][2]
CAS Number	86134-36-3	[1]
SMILES	C1CCN(CC1)Cc2cccc(c2)OCC CNc3c(c(=O)c3=O)N.Cl	
InChIKey	BCFLXSGCJYZLCU- UHFFFAOYSA-N	[1]
Appearance	Solid powder	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	8	[1]

#### **Mechanism of Action**

**BMY-25368 hydrochloride** functions as a competitive antagonist at the histamine H2 receptor, a G-protein coupled receptor (GPCR). In the parietal cells of the gastric mucosa, histamine binding to the H2 receptor stimulates a signaling cascade that results in the secretion of gastric acid. By competitively binding to this receptor, **BMY-25368 hydrochloride** blocks the action of histamine, thereby inhibiting downstream signaling and reducing gastric acid secretion.[1][2][3] This antagonism has been demonstrated against gastric secretion stimulated not only by histamine but also by pentagastrin, bethanechol, and food.[1][3]





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Histamine H2 Receptor Signaling and BMY-25368 Antagonism

## **Pharmacological Activity and Potency**

Studies have demonstrated that **BMY-25368 hydrochloride** is a highly potent inhibitor of gastric acid secretion with a prolonged duration of action.

#### **Comparative Potency in Canine Models**

In studies using Heidenhain pouch dogs, BMY-25368 was found to be significantly more potent than ranitidine, a well-established H2 receptor antagonist.[3]



Administration Route	Comparison	Potency of BMY- 25368 vs. Ranitidine	Reference
Intravenous (bolus)	Inhibition of histamine- stimulated gastric secretion	9 times more potent	[3]
Oral	Inhibition of secretagogue-induced gastric secretion	2.8 to 4.4 times more potent	[3]
Oral	Inhibition of aspirin- induced gastric lesions	9 times more potent	[3]
Oral (1-3 hours post-dose)	Inhibition of histamine- stimulated gastric secretion	3.2 times more potent	[3]
Oral (10-12 hours post-dose)	Inhibition of histamine- stimulated gastric secretion	28 times more potent	[3]

#### **Dose-Response in Equine Models**

The efficacy of BMY-25368 has also been evaluated in horses, demonstrating a clear dose-dependent effect on gastric pH.[4][5][6]



Intramuscular Dose (mg/kg)	Effect on Gastric Acidity	Duration of Action	Reference
0.02	Decrease in H+ concentration, increase in pH	-	[4][5][6]
0.11	Dose-dependent decrease in H+ and increase in pH	-	[4][5][6]
0.22	Sustained high pH	> 4 hours	[4][5][6]
1.10	Sustained high pH	> 4 hours	[4][5][6]

# Experimental Protocols Inhibition of Gastric Secretion in Heidenhain Pouch Dogs

- Objective: To compare the potency and duration of action of BMY-25368 with ranitidine in inhibiting gastric acid secretion.
- Animal Model: Female beagle dogs with chronic Heidenhain gastric pouches.
- Intravenous Administration Protocol:
  - Dogs were fasted for 18 hours with free access to water.
  - A continuous intravenous infusion of histamine was administered to stimulate gastric acid secretion.
  - BMY-25368 or ranitidine was administered as a bolus intravenous injection.
  - Gastric juice was collected every 15 minutes, and the volume and acid concentration were measured.
- Oral Administration Protocol:

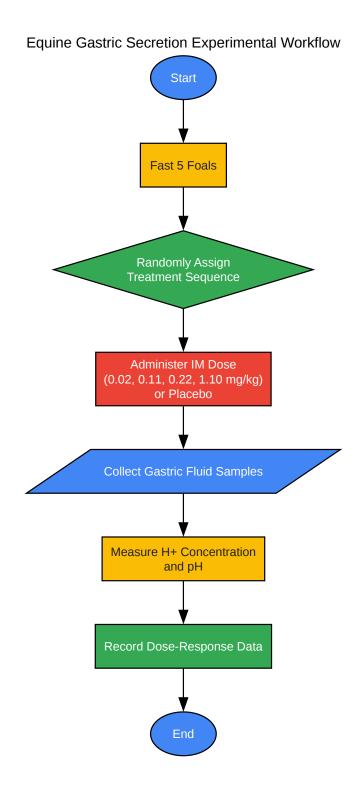


- Dogs were fasted as described above.
- BMY-25368 or ranitidine was administered orally.
- After a specified time, gastric acid secretion was stimulated with histamine, pentagastrin, bethanechol, or a meal.
- Gastric juice was collected and analyzed as in the intravenous protocol.
- Aspirin-Induced Gastric Lesion Protocol:
  - BMY-25368 or ranitidine was administered orally.
  - One hour later, aspirin was administered orally.
  - After a set period, the gastric mucosa was examined for lesions.

#### **Gastric Acid Secretion in Equine Models**

- Objective: To determine the dose-response effects of BMY-25368 on gastric acid secretion in foals.
- Animal Model: Five foals with food withheld.
- Experimental Workflow:





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Workflow for Equine Gastric Secretion Study



- Methodology:
  - Five foals were used in a randomly assigned treatment sequence.
  - Doses of 0.02, 0.11, 0.22, and 1.10 mg/kg of body weight of BMY-25368 were administered intramuscularly.
  - A placebo was also used in the treatment sequence.
  - Following administration, gastric fluid was collected, and the hydrogen ion concentration and pH were measured to determine the effect of the compound.[4][5][6]

#### **Synthesis**

The synthesis of BMY-25368 can be achieved through the condensation of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine with 1-amino-2-methoxy-1-cyclobutene-3,4-dione in a suitable solvent such as methanol.[7] This reaction is a key step in forming the squaric acid monoamide core, which is a recognized bioisostere for carboxylic acids and is crucial for the biological activity of BMY-25368.

#### Conclusion

**BMY-25368 hydrochloride** is a potent and long-acting histamine H2 receptor antagonist with a well-defined chemical structure and mechanism of action. Preclinical studies in canine and equine models have established its superiority over older H2 blockers like ranitidine in terms of both potency and duration of action. The detailed experimental protocols and pharmacological data presented in this guide provide a solid foundation for further research and development of BMY-25368 or analogous compounds for the treatment of gastric acid-related disorders.

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